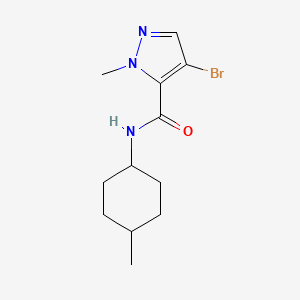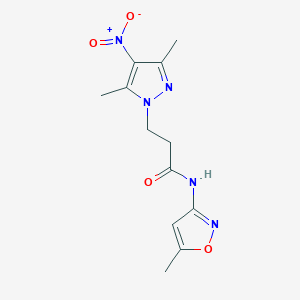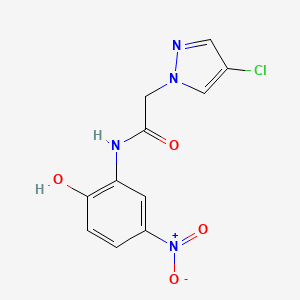![molecular formula C16H17ClN4O6S B14928190 3-[(acetyloxy)methyl]-7-{[(4-chloro-3-methyl-1H-pyrazol-1-yl)acetyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14928190.png)
3-[(acetyloxy)methyl]-7-{[(4-chloro-3-methyl-1H-pyrazol-1-yl)acetyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(ACETYLOXY)METHYL]-7-{[2-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)ACETYL]AMINO}-8-OXO-5-THIA-1-AZABICYCLO[420]OCT-2-ENE-2-CARBOXYLIC ACID is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(ACETYLOXY)METHYL]-7-{[2-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)ACETYL]AMINO}-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of the core bicyclic structure, followed by the introduction of the acetoxy, chloromethyl, and pyrazolyl groups through various chemical reactions. The reaction conditions often involve the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-[(ACETYLOXY)METHYL]-7-{[2-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)ACETYL]AMINO}-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
3-[(ACETYLOXY)METHYL]-7-{[2-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)ACETYL]AMINO}-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies related to enzyme inhibition, protein binding, and cellular processes.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(ACETYLOXY)METHYL]-7-{[2-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)ACETYL]AMINO}-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Penicillin: Shares the β-lactam ring structure but differs in the side chains and overall molecular structure.
Cephalosporin: Another β-lactam antibiotic with a different bicyclic structure.
Carbapenem: A class of β-lactam antibiotics with a broader spectrum of activity.
Uniqueness
3-[(ACETYLOXY)METHYL]-7-{[2-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)ACETYL]AMINO}-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C16H17ClN4O6S |
|---|---|
Molecular Weight |
428.8 g/mol |
IUPAC Name |
3-(acetyloxymethyl)-7-[[2-(4-chloro-3-methylpyrazol-1-yl)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C16H17ClN4O6S/c1-7-10(17)3-20(19-7)4-11(23)18-12-14(24)21-13(16(25)26)9(5-27-8(2)22)6-28-15(12)21/h3,12,15H,4-6H2,1-2H3,(H,18,23)(H,25,26) |
InChI Key |
BTAQSOQQKIACOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1Cl)CC(=O)NC2C3N(C2=O)C(=C(CS3)COC(=O)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-chloro-3-methylphenoxy)methyl]-N'-[(1E)-3,3,3-trifluoropropylidene]benzohydrazide](/img/structure/B14928113.png)
![2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-6-phenylpyrimidine-4(3H)-thione](/img/structure/B14928116.png)
![2-(1-methyl-1H-pyrazol-4-yl)-5-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-oxadiazole](/img/structure/B14928117.png)

![4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N'-[(2E)-3-(5-nitrofuran-2-yl)prop-2-enoyl]benzohydrazide](/img/structure/B14928132.png)
![2-(2-Furyl)-8,9-dimethylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B14928147.png)
![4-[(2-bromophenoxy)methyl]-N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]benzamide](/img/structure/B14928150.png)
![1-(difluoromethyl)-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropyl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B14928165.png)


![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-4-nitrobenzamide](/img/structure/B14928178.png)
![N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-ethyl-3,5-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B14928183.png)

![N-[(E)-{5-[(4-chlorophenoxy)methyl]furan-2-yl}methylidene]-3-(difluoromethyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B14928198.png)
